molecular formula C10H5IN2 B5735533 2-[(3-Iodophenyl)methylidene]propanedinitrile CAS No. 184706-41-0

2-[(3-Iodophenyl)methylidene]propanedinitrile

Cat. No.: B5735533
CAS No.: 184706-41-0
M. Wt: 280.06 g/mol
InChI Key: MGMFROLPGFJKIK-UHFFFAOYSA-N
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Description

2-[(3-Iodophenyl)methylidene]propanedinitrile is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Iodophenyl)methylidene]propanedinitrile typically involves the reaction of 3-iodobenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 3-iodobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Iodophenyl)methylidene]propanedinitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate and solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(3-Iodophenyl)methylidene]propanedinitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3-Iodophenyl)methylidene]propanedinitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    2-[(3,4-Dihydroxyphenyl)methylidene]propanedinitrile: This compound has hydroxyl groups instead of an iodine atom, which can significantly alter its chemical properties and reactivity.

    2-[(Thiophen-2-yl)methylidene]propanedinitrile: This compound contains a thiophene ring instead of a phenyl ring, leading to different electronic and steric effects.

Uniqueness

2-[(3-Iodophenyl)methylidene]propanedinitrile is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and interactions that are not possible with other substituents. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-[(3-iodophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5IN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMFROLPGFJKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262342
Record name 2-[(3-Iodophenyl)methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184706-41-0
Record name 2-[(3-Iodophenyl)methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184706-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Iodophenyl)methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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